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Compound of Interest

Compound Name: 1,4-Dimethyl-1H-imidazol-2-amine
Cat. No.: B11804784
Get Quote
\ J

Executive Summary & Chemical Identity

1,4-Dimethyl-1H-imidazol-2-amine (CAS: 1314929-96-8) is a heterocyclic building block
belonging to the aminoimidazole class. It is structurally significant as a methylated derivative of
the 2-aminoimidazole core, a motif found in various marine alkaloids and synthetic
pharmaceutical intermediates.

Researchers must note that this compound exhibits prototropic tautomerism. In solution, it
exists in equilibrium between the amino-imidazole form (A) and the imino-dihydroimidazole
form (B). The spectroscopic data presented below primarily reflects the amino-tautomer, which
is favored in polar aprotic solvents (e.g., DMSO-d6), though salt forms (hydrochlorides) will lock
the structure into a cationic resonance hybrid.
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Property Value

IUPAC Name 1,4-Dimethyl-1H-imidazol-2-amine
Molecular Formula CsHoN3

Molecular Weight 111.15 g/mol

Monoisotopic Mass 111.0796 Da

SMILES Cnlcc(C)nclIN

Exocyclic amine at C2; Methyl groups at N1 and

Key Structural Feature
C4

Spectroscopic Data Profile

The following data sets are derived from consensus values of structural analogs (1,4-
dimethylimidazole and 2-aminoimidazole) and calculated chemical shift increments, as direct
experimental literature for the free base is limited.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
[6][7]

Solvent: DMSO-ds (Recommended for solubility and slowing proton exchange). Frequency:
400 MHz (*H), 100 MHz (*3C).[1]

'H NMR Data (Proton)
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Shift (6 ppm)

Multiplicity

Integration

Assignment

Structural
Insight

6.30 - 6.45

Singlet (s)

H-5

The ring proton.
[2] Upfield shifted
relative to
imidazole (7.1
ppm) due to the
electron-donating
effect of the 2-

amino group.

5.20-5.80

Broad Singlet
(bs)

2H

-NH2

Exocyclic amine
protons.
Chemical shift is
highly
concentration/pH
dependent.
Disappears upon
D20 shake.

3.35-3.45

Singlet (s)

N1-CHs

N-Methyl group.
Deshielded by
the adjacent

nitrogen.

1.95-2.05

Singlet (s)

C4-CHs

C-Methyl group.
Typical allylic-like
position on the

aromatic ring.

3C NMR Data (Carbon)
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Shift (6 ppm) Type Assignment Structural Insight

Guanidine-like carbon.

Most deshielded due
148.5 - 150.0 Quaternary (C) C-2

to attachment to three

nitrogen atoms.

Ipso-carbon bearing
130.0 -132.0 Quaternary (C) C4

the methyl group.

Ring carbon. Shielded

) by resonance

110.0-112.0 Methine (CH) C-5 _

donation from the

amino group.
31.5-33.0 Methyl (CHs) N1-CHs N-Methyl carbon.
11.0-13.0 Methyl (CHs) C4-CHs C-Methyl carbon.

B. Mass Spectrometry (MS)[9][10][11]

Method: Electrospray lonization (ESI) in Positive Mode (+ve).

m/z Value lon Type Interpretation
Protonated molecular ion
112.1 [M+H]*
(Base Peak).
Sodium adduct (Common in
134.1 [M+Na]* _
glass/solvent contaminants).
Loss of ammonia.
95.0 [M+H - NHs]* Characteristic of primary
amines.
Ring cleavage product (Retro-
70.0 Fragment Diels-Alder type

fragmentation).

C. Infrared (IR) Spectroscopy[8][12]
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Method: ATR-FTIR (Solid/Neat).

Wavenumber (cm—?)

Vibration Mode

Functional Group
Assignment

N-H (Primary Amine). Appears

3350 & 3180 Stretching (v) as a doublet

(asymmetric/symmetric).

C-H (Aliphatic). Methyl grou
2920 — 2960 Stretching (v) (Allp ) yigroup

C-H bonds.

C=N (Ring). Imidazole ring
1640 — 1660 Stretching (v) breathing mode (Imine

character).

) N-H Scissoring. Deformation of

1580 Bending () )

the amine group.[3]

C-N (Exocyclic). Bond between
1250 - 1300 Stretching (v) the ring C2 and the amine

nitrogen.

Structural & Mechanistic Visualization
A. Tautomeric Equilibrium

The 2-aminoimidazole core is dynamic. The following diagram illustrates the equilibrium

between the amino and imino forms, which complicates spectral analysis in protic solvents.

Amino Form
(Aromatic)
Major in DMSO

Proton Transfer
(Fast Exchange

Imino Form
(Non-Aromatic)
Major in H20O/Acid

+ HCI

+ HCI

Hydrochloride Salt
(Resonance Stabilized)

Click to download full resolution via product page

Caption: Tautomeric equilibrium between amino-imidazole and imino-imidazoline forms.
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B. Mass Spec Fragmentation Pathway

The fragmentation logic for the [M+H]+ ion (m/z 112) follows standard heterocyclic cleavage
patterns.

[M+H]+

m/z 112

- 17 Da (NH3) Ring Opening

Ring Cleavage
(RLY!

Loss of C-N fragments

Fragment
m/z ~70

Click to download full resolution via product page
Caption: Proposed ESI-MS fragmentation pathway for 1,4-dimethyl-1H-imidazol-2-amine.

Experimental Protocols
Protocol 1: NMR Sample Preparation

To ensure sharp peaks and minimize exchange broadening of the amine protons.

e Solvent Choice: Use DMSO-ds (99.9% D) rather than CDCls. The amine protons are often
invisible or extremely broad in chloroform due to rapid exchange and quadrupole
broadening.

e Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
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e Drying: If the sample is hygroscopic (common for aminoimidazoles), dry under high vacuum
(0.1 mbar) at 40°C for 2 hours before solvation.

e Acquisition:

o Set relaxation delay (d1) to = 2.0 seconds to allow full relaxation of the quaternary C2 and
C4 carbons.

o Run at 298 K (25°C).

Protocol 2: HPLC-MS Analysis

For purity verification and mass confirmation.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 um, 4.6 x 100 mm).

Mobile Phase:

o A: Water + 0.1% Formic Acid (to ensure protonation).

o B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes. (This compound is polar and will elute early, likely
between 1.5 — 3.0 min).

Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. orgchemboulder.com [orgchemboulder.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 1,4-
Dimethyl-1H-imidazol-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11804784?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

